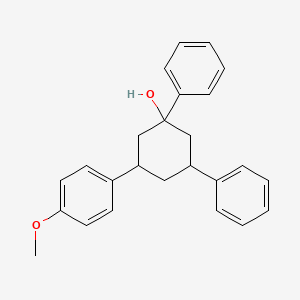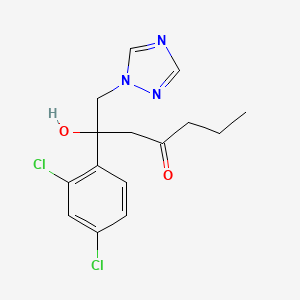
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-4-one is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-4-one typically involves the reaction of a phenyl ketone with a triazole derivative. The process may include steps such as halogenation, hydroxylation, and cyclization to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability while minimizing environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution on the triazole ring may introduce new functional groups.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-4-one involves its interaction with specific molecular targets and pathways. The triazole ring may bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and selectivity, while the hydroxy group may participate in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)butan-4-one
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)pentan-4-one
Uniqueness
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, stability, and reactivity, making it suitable for specific applications.
Propriétés
Numéro CAS |
88049-47-2 |
|---|---|
Formule moléculaire |
C15H17Cl2N3O2 |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)heptan-4-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12(21)7-15(22,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,22H,2-3,7-8H2,1H3 |
Clé InChI |
OAXMSLGLVWGSDM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



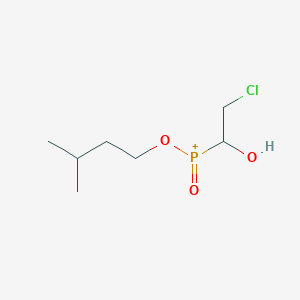
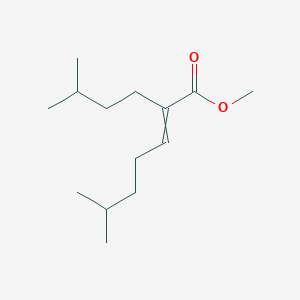
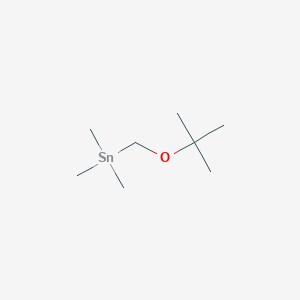
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)
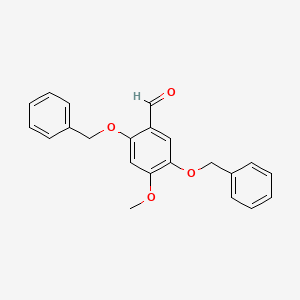
![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)

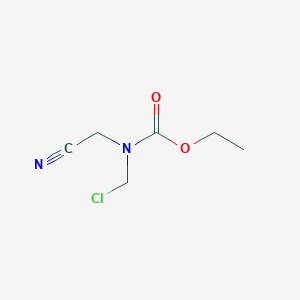
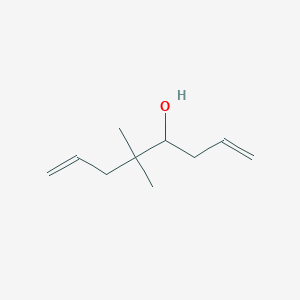
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
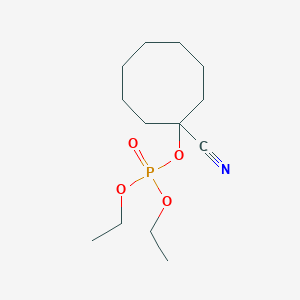
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
